(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2,1-benzoxazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQYGVCVGUFDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242558 | |
| Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363210-25-6 | |
| Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities and therapeutic potential.
Mode of Action
Isoxazole derivatives have been reported to exhibit various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Biological Activity
(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol, with the molecular formula CHNO and a molecular weight of 153.18 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 153.18 g/mol |
| CAS Number | 1363210-25-6 |
| IUPAC Name | 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ylmethanol |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be promising compared to standard antibiotics.
Anticancer Activity
Research has explored the anticancer potential of this compound. In vitro assays demonstrated that it significantly inhibits cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | G2/M phase cell cycle arrest |
| A549 (lung) | 20 | Apoptosis and necrosis |
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of this compound. Studies involving animal models of neurodegenerative diseases have shown that this compound can reduce oxidative stress markers and improve cognitive function.
Case Study: Neuroprotection in Animal Models
In a controlled study involving mice subjected to induced oxidative stress via a neurotoxin, administration of the compound resulted in:
- Reduced neuronal death : Histological analysis showed a significant decrease in apoptotic neurons.
- Improved behavioral outcomes : Mice treated with the compound performed better in memory tasks compared to control groups.
The biological activities of this compound are thought to be mediated through various pathways:
- Inhibition of key enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways : It appears to affect pathways related to apoptosis and cell survival.
- Antioxidant properties : Its ability to scavenge free radicals contributes to its neuroprotective effects.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol may exhibit antidepressant properties. A study highlighted the potential for new therapeutic strategies in treating treatment-resistant depression by investigating novel compounds that enhance the effects of existing antidepressants like selective serotonin reuptake inhibitors (SSRIs) through synergistic interactions with nitric oxide synthase inhibitors .
Anticancer Properties
Another area of interest is the anticancer activity of isoxazole derivatives. A study focused on the synthesis of novel compounds derived from isoxazole scaffolds demonstrated promising cytotoxic effects against various cancer cell lines. The structural modifications similar to those found in this compound were shown to enhance biological activity and selectivity towards cancer cells .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods involving cyclization reactions of appropriate precursors. Recent advancements in synthetic methodologies have allowed for more efficient pathways to obtain this compound while maintaining high yields and purity levels.
Related Compounds
The exploration of related compounds has led to the discovery of various derivatives with enhanced pharmacological profiles. For instance, modifications at different positions on the isoxazole ring can lead to compounds with improved solubility and bioavailability.
Study on Antidepressant Augmentation
A significant case study investigated the effects of combining this compound with SSRIs in animal models. The findings suggested a marked reduction in depressive behaviors when administered alongside traditional antidepressants compared to controls .
Evaluation of Cytotoxicity
Another case study evaluated the cytotoxic effects of synthesized isoxazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .
Comparison with Similar Compounds
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO)
THPO shares the tetrahydrobenzoisoxazole core but replaces the cyclohexene ring with a pyridine moiety. This modification enhances its GABAergic activity, as THPO acts as a selective inhibitor of GABA uptake in neuronal cells . In contrast, the hydroxymethyl group in “this compound” may improve solubility and metabolic stability, making it more suitable for drug formulation.
EF1502 (N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol)
EF1502 incorporates a methylamino group and a thienyl substituent, broadening its pharmacological profile as a dual GABA transporter and receptor modulator. The absence of such substituents in “this compound” simplifies its synthesis but may limit its target specificity .
2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones (5a-e)
These derivatives substitute the hydroxymethyl group with chromenone moieties. Compounds 5c-e exhibit moderate anti-inflammatory activity (40–50% inhibition at 100 μM) and antioxidant properties (70–85% DPPH radical scavenging), comparable to diclofenac and ascorbic acid, respectively.
Functional Analogues
Thiophene and Thiazole Derivatives
Compounds like 2-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)thiazol-4(5H)-one (1) demonstrate potent anticancer activity (IC₅₀: 2–8 μM against six cancer cell lines). While structurally distinct, the tetrahydrobenzoisoxazole scaffold in the target compound may offer similar rigidity for intercalation into DNA or enzyme active sites .
Preparation Methods
Cyclization-Based Synthesis
A common and efficient route involves the cyclization of β-diketones with hydroxylamine to form the isoxazole ring system:
- Starting materials : β-diketones or related cyclic ketones.
- Reagents : Hydroxylamine hydrochloride or free hydroxylamine.
- Solvent : Ionic liquids or polar aprotic solvents such as 1,4-dioxane.
- Conditions : Stirring at room temperature or mild reflux for several hours (typically 5–10 hours).
- Outcome : Formation of the isoxazole ring fused to a tetrahydrobenzene moiety.
For example, the reaction of β-diketones with hydroxylamine in an ionic liquid medium has been reported to efficiently yield the target compound with good purity and yield.
Reduction of Carbonyl Intermediates
In some synthetic sequences, carbonyl groups present in intermediates are reduced to alcohols to generate the hydroxymethyl substituent at the 3-position:
- Reducing agent : Sodium borohydride (NaBH4) or sodium tetraborohydride.
- Solvent : Ethanol (EtOH) is commonly used due to its compatibility with NaBH4 and good solubility of substrates.
- Conditions : Stirring overnight at room temperature.
- Yields : High yields reported, typically 80–88% for alcohol intermediates.
This step is crucial in converting ketone intermediates to the corresponding (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol compound or its close analogs.
Functional Group Transformations
Further modifications to the synthesized alcohols include:
- Ritter reaction : Treatment of alcohol intermediates with chloroacetonitrile in the presence of sulfuric acid in acetic acid solvent to form chloroacetamides.
- Nucleophilic substitution : Reaction of chloroacetamides with nucleophiles such as methanol or morpholine under basic conditions (e.g., KOH) to generate derivatives.
- Deprotection steps : Use of boron tribromide (BBr3) in dichloromethane (DCM) for demethylation or removal of protecting groups.
These transformations enable the synthesis of various derivatives and facilitate the introduction of functional groups for further biological evaluation.
Purification and Characterization
- Precipitation by addition of ice/water to reaction mixtures.
- Filtration followed by recrystallization, commonly from ethanol.
- Column chromatography on silica gel using solvent systems such as hexane/ethyl acetate (1:1).
| Technique | Key Details |
|---|---|
| Thin-Layer Chromatography (TLC) | Rf ~0.32 using hexane/EtOAc 1:1 solvent system. |
| 1H NMR (DMSO-d6) | Signals at δ = 4.28 ppm (doublet, CH2), 5.10 ppm (triplet, OH). |
| 13C NMR | Resonances at δ = 62.8 ppm (CH2), 156.8 ppm (C=O). |
| Elemental Analysis | Carbon, Hydrogen, Nitrogen percentages within ±0.1% of theoretical values. |
| Mass Spectrometry | High-resolution MS confirming molecular ion peak at m/z 153.18 (molecular weight). |
These methods ensure the purity and identity of the synthesized compound.
Summary Table of Preparation Methods
| Step No. | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of β-diketones | β-diketone + hydroxylamine, ionic liquid or 1,4-dioxane, RT or reflux 5–10 h | 70–85 | Formation of isoxazole ring |
| 2 | Reduction of carbonyl group | NaBH4 or sodium tetraborohydride, EtOH, RT, overnight | 80–88 | Conversion to hydroxymethyl alcohol |
| 3 | Ritter reaction | Chloroacetonitrile + H2SO4 in acetic acid, reflux | 58–80 | Formation of chloroacetamides |
| 4 | Nucleophilic substitution | Methanol or morpholine + KOH, reflux | 47–94 | Derivative synthesis |
| 5 | Deprotection | BBr3 in DCM, RT | 45–54 | Removal of methyl protecting groups |
Research Findings and Optimization Notes
- Ionic liquid media have been shown to improve reaction rates and yields in cyclization steps compared to traditional solvents.
- Sodium borohydride reduction proceeds cleanly at room temperature with minimal side reactions, facilitating high purity alcohol formation.
- Reaction monitoring by TLC and recrystallization from ethanol are effective for obtaining analytically pure product.
- Adjusting reaction times and temperatures allows optimization of yields and minimization of impurities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol, and how can purity be ensured?
- Methodological Answer : A common approach involves cyclization reactions using 1,4-dioxane as a solvent under controlled conditions. For example, equimolar reactants are stirred at room temperature overnight, followed by isolation via ice/water precipitation and filtration . Purity can be validated using thin-layer chromatography (TLC; e.g., hexane/EtOAc 1:1, Rf = 0.32) and recrystallization from ethanol .
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- 1H NMR : Key signals include δ = 4.28 ppm (d, CH2) and 5.10 ppm (t, OH) in DMSO-d6 .
- 13C NMR : Look for resonance at δ = 62.8 ppm (CH2) and 156.8 ppm (C=O) .
- Elemental Analysis : Confirm purity via %C, %H, and %N matching theoretical values (e.g., ±0.1% deviation) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 348 for related isoxazole derivatives) .
Q. What solvents and reaction conditions are optimal for derivative synthesis?
- Methodological Answer : Glacial acetic acid is effective for reflux-based reactions (5–10 hours) with active methylene compounds, monitored by TLC. Ethanol is preferred for crystallization due to its polarity and low impurity retention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at 1605–1679 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structure .
- 2D NMR : Use COSY or HSQC to assign proton-carbon correlations, especially for overlapping signals in tetrahydrobenzo rings .
Q. What strategies improve yields in cyclization steps during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use DIBAL-H (5.1 equiv.) at -70°C for selective reductions, minimizing side reactions .
- Temperature Control : Maintain strict temperature regimes (e.g., -70°C for 1.75 hours) to prevent intermediate decomposition .
- Work-Up Protocols : Employ aqueous washes (e.g., NaHCO3) to remove unreacted reagents and byproducts .
Q. How can theoretical frameworks guide the design of novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on the isoxazole ring .
- Structure-Activity Relationship (SAR) : Modify the methanol group to esters or ethers and evaluate steric/electronic impacts via in vitro assays .
- Mechanistic Studies : Probe reaction pathways (e.g., nucleophilic attack on the isoxazole ring) using isotopic labeling .
Q. What methodologies address discrepancies in reaction mechanisms for isoxazole functionalization?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ NMR or HPLC to identify rate-determining steps .
- Intermediate Trapping : Use quenching agents (e.g., MeOH) to isolate and characterize transient species .
- Comparative Analysis : Contrast results with analogous systems (e.g., benzothiophene derivatives) to identify mechanistic outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
